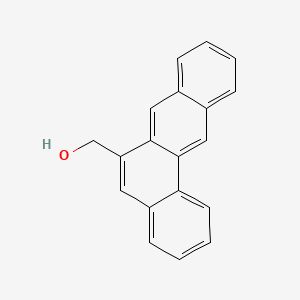

Benz(a)anthracene-6-methanol

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Research

Polycyclic aromatic hydrocarbons are a large group of organic compounds composed of multiple fused aromatic rings. nih.gov They are formed from the incomplete combustion of organic materials and are found ubiquitously in the environment. wikipedia.org Research into PAHs is extensive, driven by their potential carcinogenic and mutagenic properties. nih.govtandfonline.com The study of specific PAH derivatives like Benz(a)anthracene-6-methanol allows for a more nuanced understanding of how structural modifications impact their biological actions. ontosight.ainih.gov

Research Significance of Substituted Benz[a]anthracene Derivatives

The substitution of the benz[a]anthracene ring system with various functional groups can dramatically alter its biological activity. nih.gov For instance, the number and position of methyl groups on the benz[a]anthracene structure have been shown to significantly affect its immunosuppressive and carcinogenic properties. nih.gov Studies have demonstrated that methylation at both the 7 and 12 positions of the benz[a]anthracene ring enhances immunosuppression. nih.gov

The introduction of a hydroxymethyl group, as seen in this compound, presents another avenue for investigating these structure-activity relationships. ontosight.ai Research into such substituted derivatives is crucial for elucidating the mechanisms of action of PAHs and for the potential design of novel compounds with specific biological or medicinal applications. ontosight.ai For example, some benz[a]anthracene derivatives have been investigated for their potential as anticancer agents. ontosight.ai

Structure

2D Structure

3D Structure

Properties

CAS No. |

78996-88-0 |

|---|---|

Molecular Formula |

C19H14O |

Molecular Weight |

258.3 g/mol |

IUPAC Name |

benzo[a]anthracen-6-ylmethanol |

InChI |

InChI=1S/C19H14O/c20-12-16-9-15-7-3-4-8-17(15)19-11-14-6-2-1-5-13(14)10-18(16)19/h1-11,20H,12H2 |

InChI Key |

NOBFGZIGAOPASK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC4=CC=CC=C4C3=CC2=C1)CO |

Origin of Product |

United States |

Synthetic Methodologies for Benz a Anthracene 6 Methanol and Analogs

Established Synthetic Pathways for Benz[a]anthracene Core Structures

The synthesis of the tetracyclic benz[a]anthracene skeleton is a foundational step, and numerous methods have been developed to construct this aromatic system efficiently. These approaches range from classic cycloaddition and condensation reactions to modern metal-catalyzed cross-couplings.

Multi-Step Organic Synthesis Approaches

The creation of the benz[a]anthracene core often involves multi-step sequences that build the fused four-ring system from simpler aromatic precursors.

One of the most traditional and effective methods is the Friedel-Crafts acylation . A common route involves the reaction of naphthalene (B1677914) with phthalic anhydride (B1165640), which, after subsequent reduction and cyclization steps, yields the benz[a]anthracene structure. For example, a synthetic pathway for uniformly 13C-labeled benz[a]anthracene was developed based on the Friedel-Crafts condensation of phthalic anhydride with naphthalene, followed by reduction of the resulting keto-acid mixture with hydrogen iodide and red phosphorus to give the final PAH. nih.gov

The Diels-Alder reaction represents another powerful tool for constructing the polycyclic framework. beilstein-journals.org This [4+2] cycloaddition reaction can form the key six-membered ring that links the naphthalene and benzene (B151609) moieties.

More contemporary strategies leverage transition-metal catalysis. A multi-step approach utilizing a Suzuki-Miyaura coupling , followed by isomerization and a ring-closing metathesis reaction, has been successfully employed to generate the benz[a]anthracene skeleton of angucycline derivatives. beilstein-journals.org Similarly, Bradsher-type cyclodehydration reactions provide another route to the fused aromatic system. nih.gov

| Synthetic Method | Key Reactants | Catalyst/Reagent | General Principle | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Naphthalene, Phthalic Anhydride | Lewis Acid (e.g., AlCl₃), HI/P | Acylation of naphthalene followed by reduction and cyclization to form the tetracyclic core. | nih.gov |

| Palladium-Catalyzed Tandem Cyclization | Propargylic Carbonates, Terminal Alkynes | Pd(OAc)₂, PPh₃ | A C-H activation/bis-cyclization cascade that forms three new C-C bonds in one process. | nih.gov |

| Suzuki-Miyaura/Ring-Closing Metathesis | 2-Bromonaphthoquinone, Vinylacetic Acid, Boronic Acids | Pd Catalyst, Grubbs II Catalyst | A sequence of cross-coupling, Wittig reaction, isomerization, and metathesis to build and close the final ring. | beilstein-journals.org |

| Bradsher-type Cyclodehydration | Substituted 2-arylmethylbenzaldehydes | BF₃·OEt₂ | An acid-catalyzed cyclization of a diarylmethane precursor to form the anthracene (B1667546) core. | nih.gov |

Regioselective Functionalization Techniques for Benz[a]anthracene Systems

Achieving regioselectivity—the ability to introduce a functional group at a specific position on the benz[a]anthracene core—is critical for the synthesis of targeted derivatives. The electronic properties of the PAH system inherently direct electrophilic substitution to certain positions. For instance, computational studies and experimental results from deuterodeprotonation of benzo[a]pyrene (B130552) show that the 6-position is a highly active site for electrophilic attack. escholarship.org

Modern catalytic methods offer superior control. A highly regioselective route to construct substituted tetracyclic benz[a]anthracene derivatives has been achieved through a palladium-catalyzed tandem C-H activation/bis-cyclization of propargylic carbonates with terminal alkynes. nih.gov This method provides excellent yields and control over the placement of substituents. nih.gov Lewis acid-mediated regioselective cyclization of asymmetric diarylmethine diols has also been reported to produce substituted benzo[a]anthracenes. beilstein-journals.orgnih.gov

Novel Derivatization Strategies for Hydroxymethyl-Substituted Polycyclic Aromatic Hydrocarbons

The introduction of a hydroxymethyl (-CH2OH) group onto the PAH skeleton is the key transformation to yield the target compound. This can be accomplished through various derivatization strategies.

Development of Targeted Synthetic Routes to Benz(a)anthracene-6-methanol

While direct synthesis of this compound is not extensively detailed in single reports, its preparation can be logically deduced from established reactions and the synthesis of its isomers and metabolites. The compound is known as a synthetic PAH and has been studied for its biological activity. ontosight.ai

Several plausible synthetic pathways can be proposed:

Reduction of a 6-Carbonyl Precursor : A common and direct route involves the introduction of a carbonyl group at the 6-position, followed by reduction. The 6-position of the benz[a]anthracene core can be formylated to produce 6-formylbenz[a]anthracene . This aldehyde can then be reduced to the corresponding primary alcohol, this compound, using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄). The synthesis of 6-formylbenzo[α]pyrene has been previously described, indicating the feasibility of this approach on a similar PAH core. escholarship.orgnih.gov

Oxidation of a 6-Methyl Precursor : Another viable strategy begins with the synthesis of 6-methylbenz[a]anthracene (B135010) . acs.org The methyl group can then undergo controlled benzylic oxidation to yield the hydroxymethyl group. This transformation is supported by metabolism studies, which show that rat liver homogenates convert 7-methylbenz[a]anthracene (B135024) and 6-methylbenz[a]anthracene into their corresponding hydroxymethyl derivatives. nih.govnih.gov

Grignard Reaction with Formaldehyde (B43269) : A classic organometallic approach involves the preparation of a Grignard reagent from a 6-halobenz[a]anthracene (e.g., 6-bromobenz[a]anthracene). This organomagnesium halide can then act as a nucleophile, attacking formaldehyde (H₂C=O) to yield this compound after an acidic workup. adichemistry.comlibretexts.org This method is fundamental for forming primary alcohols from organohalides. sigmaaldrich.comyoutube.com

The synthesis of the closely related isomer, 7-hydroxymethylbenz[a]anthracene (via its 5,6-oxide), has been described, further supporting the viability of these functional group interconversions on the benz[a]anthracene skeleton. tandfonline.com

Mechanistic Investigations of Functional Group Introduction on Benz[a]anthracene

Understanding the reaction mechanisms is key to optimizing synthetic routes and predicting outcomes.

The introduction of a formyl group via electrophilic aromatic substitution involves the generation of a potent electrophile which then attacks the electron-rich 6-position of the benz[a]anthracene ring. escholarship.org The subsequent reduction of the aldehyde proceeds via the nucleophilic addition of a hydride ion (from NaBH₄) to the carbonyl carbon. The resulting alkoxide is then protonated during workup to give the final alcohol.

For routes involving a Grignard reagent , the mechanism involves the nucleophilic attack of the carbanionic carbon of the organomagnesium halide on the electrophilic carbonyl carbon of formaldehyde. youtube.com This forms a magnesium alkoxide intermediate, which is subsequently protonated by a weak acid source (e.g., H₃O⁺) to yield the primary alcohol. youtube.com

In palladium-catalyzed reactions, such as the C-H activation/bis-cyclization, the proposed mechanism involves a catalytic cycle. researchgate.net This cycle typically includes steps like oxidative addition of the palladium(0) catalyst to a C-H bond, insertion of an alkyne, cyclization, and finally, reductive elimination to regenerate the catalyst and release the polycyclic product. researchgate.net

Advanced Purification and Isolation Techniques in Synthesis Research

The synthesis of PAHs and their derivatives often results in complex mixtures containing starting materials, intermediates, and regioisomeric byproducts. Therefore, robust purification and isolation techniques are essential to obtain the target compound in high purity.

Column chromatography is a fundamental technique used for the purification of PAH derivatives. nih.gov Silica (B1680970) gel or alumina (B75360) are common stationary phases used to separate compounds based on polarity. nih.gov

High-Performance Liquid Chromatography (HPLC) , particularly in reversed-phase and normal-phase modes, is invaluable for the high-resolution separation and isolation of PAH metabolites and derivatives. nih.gov It allows for the quantification and purification of individual isomers from complex mixtures. nih.gov

Thin-Layer Chromatography (TLC) is widely used for rapid analysis, to monitor the progress of a reaction, and to identify the components in a mixture by comparison with authentic standards. nih.gov

For final purification, crystallization or recrystallization is often employed. This technique can yield highly pure solid material, assuming a suitable solvent system is found. nih.gov

| Technique | Principle of Separation | Primary Application in PAH Synthesis | Reference |

|---|---|---|---|

| Column Chromatography | Adsorption/Partition based on polarity | Bulk purification of crude reaction mixtures to separate product from reactants and major byproducts. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution partition between mobile and stationary phases | Analytical quantification and preparative isolation of pure isomers from complex mixtures. | nih.gov |

| Thin-Layer Chromatography (TLC) | Adsorption/Partition on a planar surface | Rapid reaction monitoring, purity assessment, and identification of optimal solvent systems for column chromatography. | nih.gov |

| Crystallization | Differential solubility in a given solvent | Final purification step to obtain highly pure, crystalline solid product. | nih.gov |

Chromatographic Methodologies for High-Purity this compound

The purification of this compound and related polycyclic aromatic hydrocarbons (PAHs) to a high degree of purity is critical for accurate scientific study. Chromatographic techniques are indispensable for this purpose, allowing for the separation of the target compound from starting materials, byproducts, and isomeric impurities.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both analytical and preparative separation of PAHs. Reversed-phase columns, such as C18, are commonly used. nih.gov For the separation of benz[a]anthracene and its metabolites, an isocratic elution with a methanol-water mobile phase has been shown to be effective. nih.gov Detection is often carried out using fluorescence detectors, which provide high sensitivity and selectivity for aromatic compounds, with specific excitation and emission wavelengths chosen to maximize the signal for the compound of interest. nih.gov For instance, in the analysis of benz[a]anthracene, detection was performed with an excitation wavelength of 246 nm and an emission wavelength of 412 nm. nih.gov

Column Chromatography is a fundamental and widely used technique for the bulk purification of synthetic products. For PAHs, common stationary phases include silica gel and alumina. nih.govacs.org The choice of eluent (mobile phase) is crucial and typically involves a gradient of nonpolar to moderately polar solvents, such as hexane (B92381) and dichloromethane (B109758), to effectively separate compounds based on their polarity. nih.govacs.org For example, the purification of a 13C-labeled benz[a]anthracene was achieved using a silica gel column with hexane as the eluent. nih.gov

Gel Permeation Chromatography (GPC) , also known as size exclusion chromatography, is another valuable technique, particularly for removing larger or smaller molecular weight impurities. acs.org It separates molecules based on their size, with larger molecules eluting first. This method has been successfully applied to purify aromatic hydrocarbon fractions using size exclusion columns with dichloromethane as the mobile phase. acs.org

Table 2: Exemplary HPLC Conditions for PAH Separation

| Parameter | Condition 1 | Condition 2 |

| Column | Crestpak C18S (150 mm x 4.6 mm) | HP5-MS capillary (30 m x 0.25 mm) |

| Mobile Phase | 85% Methanol-Water (Isocratic) | Helium (Carrier Gas) |

| Flow Rate | 0.8 mL/min | N/A (GC method) |

| Detection | Fluorescence (Ex: 246 nm, Em: 412 nm) | Mass Spectrometry (MS) |

| Application | Separation of Benz[a]anthracene biotransformation products. | GC-MS analysis of various PAHs. |

| Reference | nih.gov | mdpi.com |

Recrystallization and Co-crystallization Strategies for Aromatic Compounds

Recrystallization and co-crystallization are powerful purification techniques based on the principles of solubility and crystal lattice formation. They are particularly useful for obtaining highly pure solid samples of aromatic compounds.

Recrystallization is a technique that relies on the differential solubility of a compound and its impurities in a specific solvent or solvent system at varying temperatures. The crude solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. iucr.org For polycyclic aromatic hydrocarbons, solvents like methanol (B129727) or dichloromethane are often used. iucr.org An advanced technique involves high-pressure recrystallization, where pressure is used to induce crystallization and can lead to the formation of new polymorphs with different packing arrangements and intermolecular interactions. iucr.orgnih.gov This method can modify the relative orientations of molecules and encourage the formation of denser, more stable crystal structures. nih.gov

Co-crystallization is a strategy where a target molecule is crystallized together with a second, different molecule known as a "co-former." nih.gov This process forms a new crystalline solid with a unique structure held together by non-covalent interactions, such as hydrogen bonding or π-π stacking. nih.gov This technique can be especially useful for compounds that are difficult to crystallize on their own. d-nb.info For aromatic compounds, co-crystallization has been employed to tune photophysical properties, such as inducing room temperature phosphorescence by using co-formers like 1,4-diiodotetrafluorobenzene. rsc.orgrsc.org It can also be a powerful tool for structure elucidation, where a "crystallization chaperone" molecule is used to induce co-crystal formation, allowing for the determination of the analyte's structure, including its absolute configuration, via X-ray crystallography. d-nb.info

Advanced Analytical Methodologies for Benz a Anthracene 6 Methanol Research

High-Performance Liquid Chromatography (HPLC) Applications

HPLC stands as a cornerstone technique for the analysis of PAHs and their metabolites due to its versatility and the high resolution achievable, particularly with chemically nonpolar stationary phases. nih.gov

Reversed-Phase HPLC for Separation and Quantification of Metabolites

Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating complex mixtures of PAH metabolites. nih.govnih.gov In this technique, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. nih.govnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

A study on the separation of phenolic derivatives of benz[a]anthracene demonstrated the effectiveness of using both monomeric and polymeric C18 columns. nih.gov The polymeric Vydac C18 column, in particular, provided a wider range of retention times, enabling better resolution of the various phenols. nih.gov For instance, combining both types of columns allows for the successful separation of K-region and non-K-region phenols of benz[a]anthracene. nih.gov

In the analysis of 7,12-dimethylbenz[a]anthracene (B13559) metabolites, a combination of reversed-phase HPLC with a C18 column and normal-phase HPLC with a silica (B1680970) gel column was utilized to identify 37 different compounds. nih.gov The characterization of these metabolites was based on their retention times in both systems, along with other spectroscopic data. nih.gov The mobile phase for RP-HPLC often consists of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). diva-portal.orgchromatographyonline.com For example, an isocratic elution with 85% methanol-water has been used to separate benz[a]anthracene and its biotransformation products. asm.orgasm.org

| Parameter | Value | Reference |

| Column Type | Polymeric Vydac C18 | nih.gov |

| Mobile Phase | Methanol-water or Acetonitrile-water gradient | diva-portal.orgchromatographyonline.com |

| Application | Separation of monohydroxylated derivatives (phenols) of benz[a]anthracene. | nih.gov |

Fluorescence and UV/Vis Detection in Benz[a]anthracene Derivative Analysis

Both fluorescence and ultraviolet/visible (UV/Vis) spectroscopy are common detection methods coupled with HPLC for the analysis of benz[a]anthracene derivatives. nih.govnih.gov PAHs are well-suited for these detection techniques due to the presence of pi electron systems in their aromatic rings, which leads to characteristic absorption and emission spectra. edpsciences.org

Fluorescence detection is particularly sensitive, allowing for the detection of PAHs at subpicogram to picogram levels. nih.gov For instance, in the quantitative analysis of benz[a]anthracene biotransformation, fluorescence detection was employed with an excitation wavelength of 246 nm and an emission wavelength of 412 nm. asm.orgasm.org The retention time for benz[a]anthracene under these conditions was 7.5 minutes. asm.org Another study used an excitation wavelength of 270 nm and an emission wavelength of 390 nm for the determination of benz[a]anthracene. chromatographyonline.com

UV/Vis detectors are also widely used. nih.govnih.gov In one method, organic extracts containing benz[a]anthracene metabolites were analyzed by HPLC with UV detection at 254 nm. asm.org The combination of retention time data with UV/Vis and fluorescence spectra provides a high degree of confidence in the identification of specific compounds. nih.gov

| Detection Method | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application | Reference |

| Fluorescence | 246 | 412 | Quantitative analysis of benz[a]anthracene biotransformation. | asm.orgasm.org |

| Fluorescence | 270 | 390 | Determination of benz[a]anthracene. | chromatographyonline.com |

| UV/Vis | 254 | - | Analysis of benz[a]anthracene metabolites. | asm.org |

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

GC-MS is a highly sensitive and specific technique for the analysis of PAHs, including substituted benz[a]anthracenes. epa.gov It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Optimized Parameters for Capillary-Column GC/MS of Substituted Benz[a]anthracenes

The separation of isomeric PAHs, which often have identical ion fragmentation patterns, is a significant challenge in GC-MS analysis. diva-portal.org Optimization of GC parameters, such as the oven temperature program and the choice of capillary column, is crucial. diva-portal.orgresearchgate.net For the analysis of a complex mixture of PAHs, including benz[a]anthracene, a DB-5 column in combination with a BPX-50 column has been shown to achieve satisfactory resolution between critical isomer pairs. researchgate.net

A typical GC oven temperature program for PAH analysis might start at a lower temperature (e.g., 70-90°C), hold for a short period, and then ramp up to a higher temperature (e.g., 300-320°C) to elute the less volatile compounds. diva-portal.orglabrulez.com The use of a high-purity carrier gas, such as helium, at a constant flow rate is also essential for reproducible results. taylorandfrancis.commdpi.com

| GC Parameter | Optimized Value | Purpose | Reference |

| Capillary Column | DB-5 x BPX-50 combination | Resolution of critical PAH isomer pairs. | researchgate.net |

| Oven Program | Initial temp 90°C, ramp to 320°C | Separation of a wide range of PAHs. | labrulez.com |

| Carrier Gas | Helium (99.99% purity) | Consistent and reproducible flow. | taylorandfrancis.com |

| Injection Mode | Splitless | To maximize the transfer of analytes to the column. | mdpi.com |

Selected Ion Monitoring (SIM) and Full-Scan Acquisition Methodologies

In GC-MS analysis of PAHs, both full-scan and selected ion monitoring (SIM) acquisition modes are utilized. fms-inc.com Full-scan mode acquires a complete mass spectrum over a defined range, which is useful for identifying unknown compounds. fms-inc.com However, SIM mode offers significantly higher sensitivity and lower detection limits by monitoring only a few specific ions characteristic of the target analyte. taylorandfrancis.comrestek.com

For benz[a]anthracene, the molecular ion (m/z 228) is typically the most abundant ion in the mass spectrum and is therefore a primary choice for SIM analysis. fms-inc.comgcms.czrestek.com Qualifier ions, such as m/z 226 and 229, are also monitored to confirm the identity of the compound. gcms.cz The use of an internal standard, such as benz[a]anthracene-d12 (B49388) (m/z 240), is common for accurate quantification. gcms.cz Some studies have shown that for alkylated PAHs, monitoring multiple fragmentation patterns per homolog (MFPPH) can provide greater selectivity compared to monitoring only the molecular ion. fms-inc.com

| Acquisition Mode | Target Ions (m/z) for Benz[a]anthracene | Internal Standard (m/z) | Key Advantage | Reference |

| SIM | 228 (quantifier), 226, 229 (qualifiers) | Benz[a]anthracene-d12 (240) | High sensitivity and low detection limits. | fms-inc.comgcms.cz |

| Full-Scan | Full mass spectrum acquired | - | Identification of unknown compounds. | fms-inc.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS has emerged as a valuable analytical tool for identifying metabolites of PAHs, offering high sensitivity and selectivity, especially for polar and ionic compounds. asm.org This technique is particularly useful for analyzing downstream biotransformation products that may not be amenable to GC-MS. asm.org

In the study of benz[a]anthracene biotransformation by Sphingobium sp. strain KK22, LC coupled with electrospray ionization tandem mass spectrometry [LC/ESI(-)-MS/MS] was used to identify ten different products. asm.org This included the identification of o-hydroxypolyaromatic acids and hydroxy-naphthoic acids, indicating that oxidation of the benz[a]anthracene molecule occurred at multiple positions. asm.org

For the analysis of oxygenated PAHs (OPAHs), which can be metabolites of parent PAHs, LC with atmospheric pressure chemical ionization mass spectrometry (LC-APCI/MS) has been developed. nih.gov A phenyl column was chosen to achieve separation for a wide range of OPAHs. nih.gov The optimization of MS parameters, such as fragmentor voltages, is crucial for achieving the best response for each compound. nih.gov

| LC-MS/MS Technique | Ionization Method | Application | Key Findings | Reference |

| LC/ESI(-)-MS/MS | Electrospray Ionization (Negative Mode) | Analysis of benz[a]anthracene biotransformation products. | Identified 10 different metabolites, including o-hydroxypolyaromatic acids. | asm.org |

| LC-APCI/MS | Atmospheric Pressure Chemical Ionization | Separation and quantification of 24 oxygenated PAHs. | Developed a method with detection limits ranging from 2.6 to 26 ng/mL. | nih.gov |

X-Ray Diffraction Analysis for Molecular Geometry and Conformational Studies

Analysis of Molecular Planarity and Interatomic Distances

The fundamental structure of Benz(a)anthracene-6-methanol is built upon the benz[a]anthracene framework, a system of four fused benzene (B151609) rings. This core aromatic system is characterized by its largely planar nature. ontosight.ai However, the introduction of substituents and the presence of steric hindrance within the molecule can lead to deviations from perfect planarity. Computational studies on related benz[a]anthracene derivatives show that substituents in sterically hindered regions, such as a bay-region methyl group, can cause significant distortion and a loss of planarity in the aromatic system. researchgate.net Similar distortions, such as bending of the anthracene (B1667546) plane, have been observed in other substituted anthracenes due to interactions within the crystal lattice. acs.org

The analysis of molecular geometry is performed using high-resolution techniques like single-crystal X-ray diffraction and computational modeling at levels such as B3LYP/6-31G. researchgate.netoup.com These methods provide precise data on interatomic distances and bond angles. Key parameters of interest include the lengths of carbon-carbon (C-C) bonds within the aromatic rings, the carbon-oxygen (C-O) bond of the methanol group, and non-bonded distances between hydrogen atoms, which are critical for identifying areas of steric strain. oup.com For instance, X-ray diffraction results for related hindered PAH derivatives reveal the consequences of steric hindrance on the molecular conformation. oup.com

Table 1: Typical Interatomic Distances in Substituted Benz[a]anthracene Derivatives This table presents representative data for bond lengths found in similar polycyclic aromatic hydrocarbon structures as determined by crystallographic studies.

| Bond/Interaction Type | Typical Distance (Å) | Significance |

| Aromatic C-C | 1.35 - 1.46 | Indicates the degree of electron delocalization in the fused rings. oup.com |

| Ring C-O | ~1.436 | Represents the bond between the aromatic system and the substituent. oup.com |

| Non-bonded H---H | Variable | Short distances can indicate significant steric hindrance, leading to molecular distortion. oup.com |

| C-H (aromatic) | ~1.05 | Standard length used in structural calculations. oup.com |

| C-H (aliphatic) | ~1.09 | Standard length for the methanol group's hydrogen atoms. oup.com |

Sample Preparation and Extraction Techniques for Environmental and Biological Matrices

Isolating this compound and related PAHs from environmental (e.g., soil, sediment, air) and biological (e.g., tissues, fluids) samples is a critical prerequisite for accurate quantification. The complexity of these matrices requires robust extraction and clean-up methods to remove interfering substances.

Conventional liquid-solvent extraction remains a widely used approach for recovering PAHs from various sample types. mdpi.com Techniques include Soxhlet extraction, liquid-liquid extraction (LLE), and ultrasound-assisted extraction (UAE). mdpi.comrsc.org The choice of solvent is paramount and is dictated by the polarity of the target analyte and the nature of the sample matrix.

For PAHs, which are generally non-polar, solvents such as dichloromethane (B109758) (DCM), hexane (B92381), toluene, and cyclohexane (B81311) are commonly employed. mdpi.comcdc.gov Dichloromethane is a particularly effective and widely used solvent in these methods. cdc.govepa.gov Methanol, a more polar solvent, is also used, sometimes in solvent mixtures or as a modifier. cdc.govdiva-portal.org For example, studies on soil extraction have shown that less polar solvents like dichloromethane are more effective for PAHs than polar solvents like methanol or acetonitrile when used alone. researchgate.net However, in solid-phase extraction (SPE), a mixture of dichloromethane and methanol can be used as an elution solvent to recover a range of analytes with varying polarities. diva-portal.org

Supercritical fluid extraction (SFE) is a more advanced technique that offers several advantages over traditional solvent extraction, including reduced solvent consumption, shorter extraction times, and cleaner extracts. mdpi.comoup.com The most common supercritical fluid used is carbon dioxide (CO₂), which is non-toxic, inexpensive, and has a readily accessible critical point. mdpi.com

For non-polar to moderately polar compounds like PAHs, pure supercritical CO₂ is often insufficient for quantitative extraction, especially for higher molecular weight compounds from complex matrices. oup.com The extraction efficiency is significantly improved by adding a small amount of an organic solvent, known as a modifier. Dichloromethane and methanol are frequently used as modifiers, typically at concentrations of 5-10%. cdc.govnih.gov The effectiveness of SFE is highly dependent on the sample matrix, temperature, and pressure. For instance, extractions of wet aquatic sediments with dichloromethane-modified CO₂ yielded quantitative recoveries for many PAHs, though efficiency decreased for higher molecular weight compounds in some materials. nih.gov

Table 2: Example Recoveries of PAHs using Supercritical Fluid Extraction (SFE) Data adapted from studies on standard reference materials (SRMs) to illustrate SFE performance with different fluids and modifiers.

| Compound | Matrix | SFE Fluid/Modifier | Recovery (% of Certified Value) |

| Benz[a]anthracene | Urban Dust (SRM 1649a) | R22 | >90% nih.gov |

| Benzo[a]pyrene (B130552) | Urban Dust (SRM 1649a) | R22 | >90% nih.gov |

| Indeno[1,2,3-cd]pyrene | Diesel Particulate (SRM 1650) | Dichloromethane-modified CO₂ | <20% nih.gov |

| Benzo[ghi]perylene | Diesel Particulate (SRM 1650) | Dichloromethane-modified CO₂ | <20% nih.gov |

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that has become increasingly popular for analyzing contaminants in highly complex matrices like food and biological tissues. nih.govdtu.dk Originally developed for pesticide residue analysis, its application has expanded to include PAHs. nih.govlcms.cz

A typical QuEChERS procedure involves two main steps. First, the homogenized sample is extracted with an organic solvent, most commonly acetonitrile, in the presence of salts such as magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl). nih.govfrontiersin.org The addition of salts induces phase separation between the aqueous and organic layers, partitioning the analytes into the acetonitrile. The second step is dispersive solid-phase extraction (d-SPE) for cleanup. Here, an aliquot of the acetonitrile extract is mixed with a combination of sorbents (e.g., primary secondary amine (PSA) to remove fatty acids and sugars, C18 to remove lipids) and MgSO₄ to remove residual water. frontiersin.org

This method has been successfully validated for the determination of benz[a]anthracene and other PAHs in challenging samples like smoked meat and avian eggs, providing excellent recoveries and reducing sample preparation time from days to hours compared to traditional methods. nih.govlcms.cz

Table 3: QuEChERS Method Performance for Benz[a]anthracene in Complex Matrices This interactive table shows recovery data from studies using the QuEChERS method for PAH analysis.

| Analyte | Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Benz[a]anthracene | Smoked Meat | 1 ng/g | 98 | 1.83 nih.gov |

| Benz[a]anthracene | Smoked Meat | 10 ng/g | 92 | 1.15 nih.gov |

| Chrysene | Smoked Meat | 1 ng/g | 104 | 2.15 nih.gov |

| Benzo[a]pyrene | Smoked Meat | 10 ng/g | 84 | 1.54 nih.gov |

| Benz(a)anthracene | Avian Egg | 10 ng/g | 94.6 | 6.7 lcms.cz |

Metabolic Pathways and Biotransformation of Benz a Anthracene and Its Derivatives

Mammalian Biotransformation Mechanisms

The metabolism of benz[a]anthracene in mammalian systems is a complex process primarily aimed at increasing the water solubility of this lipophilic compound to facilitate its excretion. This biotransformation, however, can also lead to the formation of reactive intermediates. The metabolic pathways are predominantly catalyzed by a series of enzymes, including cytochrome P450 monooxygenases and epoxide hydrolase.

Enzymatic Hydroxylation and Dihydrodiol Formation of Benz[a]anthracene

The initial and rate-limiting step in the metabolic activation of benz[a]anthracene is its oxidation by cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases. This enzymatic reaction introduces an epoxide group at various positions on the benz[a]anthracene molecule. These epoxides can then be hydrolyzed by epoxide hydrolase to form trans-dihydrodiols.

Rat liver homogenates have been shown to hydroxylate benz[a]anthracene at the 3,4-, 5,6-, or 8,9-bonds, resulting in the formation of phenols and dihydrodihydroxy compounds. nih.govportlandpress.com Metabolic activity has also been detected at the 7- and 12-positions. nih.gov The principal metabolic dihydrodiols formed from benz[a]anthracene by rat liver microsomal fractions are the trans-5,6- and trans-8,9-dihydrodiols. nih.gov Minor products include the 1,2- and 10,11-dihydrodiols, with tentative identification of the trans-3,4-dihydrodiol. nih.gov

Studies using various biological systems have confirmed the formation of specific dihydrodiols. For instance, the 3,4- and 8,9-dihydrodiols of benz[a]anthracene are produced as metabolites by rat-liver microsomes, mouse skin, and hamster embryo cells. nih.gov In human bone marrow, benz[a]anthracene is converted to BA-5,6-dihydrodiol, BA-10,11-dihydrodiol, and BA-8,9-dihydrodiol. nih.gov The relative abundance of these metabolites was found to be BA-8,9-dihydrodiol >> BA-5,6-dihydrodiol > BA-10,11-dihydrodiol. nih.gov The formation of these dihydrodiols is dependent on cell number and temperature and can be blocked by cytochrome P450 inhibitors. nih.gov

The formation of various dihydrodiols from benz[a]anthracene is a critical step, as some of these metabolites, particularly the non-K-region dihydrodiols, are considered proximate carcinogens. semanticscholar.org These can be further metabolized to highly reactive diol epoxides.

Table 1: Dihydrodiol Metabolites of Benz[a]anthracene in Mammalian Systems

| Metabolite | Biological System | Reference |

|---|---|---|

| trans-1,2-dihydro-1,2-dihydroxybenz[a]anthracene | Rat liver microsomes (minor) | nih.gov |

| trans-3,4-dihydro-3,4-dihydroxybenz[a]anthracene | Rat liver homogenates, Rat liver microsomes, Mouse skin, Hamster embryo cells | nih.govportlandpress.comnih.govnih.gov |

| trans-5,6-dihydro-5,6-dihydroxybenz[a]anthracene | Rat liver homogenates, Rat liver microsomes, Human bone marrow | nih.govportlandpress.comnih.govnih.gov |

| trans-8,9-dihydro-8,9-dihydroxybenz[a]anthracene | Rat liver homogenates, Rat liver microsomes, Mouse skin, Hamster embryo cells, Human bone marrow | nih.govportlandpress.comnih.govnih.govnih.gov |

Quinone Formation Pathways from Benz[a]anthracene Derivatives

An alternative metabolic pathway for benz[a]anthracene involves the formation of quinones. These compounds can be formed through the oxidation of catechols or hydroquinones, which are themselves products of initial P450-catalyzed hydroxylation reactions. nih.gov For example, benz[a]anthracene-7,12-dione (BaAQ) is a known metabolite. researchgate.net

The formation of o-quinones from polycyclic aromatic hydrocarbons (PAHs) like benz[a]anthracene is of significant interest. Benz[a]anthracene-trans-3,4-dihydrodiol, a minor but highly mutagenic metabolite, can be oxidized to benz[a]anthracene-3,4-dione. nih.gov This o-quinone can induce oxidative DNA damage. nih.gov The formation of such reactive quinones represents a pathway that contributes to the biological activity of the parent compound. nih.gov These quinones are electrophilic and can react with cellular nucleophiles. They are also redox-active molecules that can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide, hydrogen peroxide, and the hydroxyl radical. nih.gov

Conjugation Reactions and Metabolite Characterization in Biological Systems

To facilitate excretion, the hydroxylated metabolites of benz[a]anthracene, including dihydrodiols and phenols, can undergo phase II conjugation reactions. These reactions, catalyzed by enzymes such as glucuronyltransferases and sulfotransferases, attach polar moieties like glucuronic acid or sulfate (B86663) to the metabolites, increasing their water solubility.

For example, rat liver homogenates can produce a glutathione (B108866) conjugate, likely S-(5,6-dihydro-6-hydroxy-5-benzanthracenyl)glutathione, from benz[a]anthracene. nih.gov In fish cell lines, the formation of glucuronic acid and glutathione conjugates of benz[a]pyrene-7,8-diol, a metabolite of another PAH, has been observed to be an effective detoxification pathway that reduces the formation of reactive diol epoxides. nih.gov This highlights the crucial role of conjugation in mitigating the potential for toxicity of PAH metabolites.

The characterization of these various metabolites in biological systems is typically achieved using techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC/MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

Microbial Biotransformation and Biodegradation Studies

Microorganisms, particularly bacteria and fungi, have evolved diverse catabolic pathways to utilize polycyclic aromatic hydrocarbons (PAHs) like benz[a]anthracene as a source of carbon and energy. These biotransformation processes are key to the natural attenuation of these environmental pollutants.

Bacterial Degradation Pathways of Benz[a]anthracene (e.g., Sphingobium, Mycobacterium)

Several bacterial genera, including Sphingobium and Mycobacterium, are known for their ability to degrade benz[a]anthracene.

Sphingobium : A strain designated as KK22, a member of the genus Sphingobium, has been shown to biodegrade 80-90% of benz[a]anthracene within 8 days. nih.govnih.gov Analysis of the metabolites revealed that this strain initiates oxidation at both the linear and angular ends of the molecule. nih.govnih.gov Identified products include 1-hydroxy-2- and 2-hydroxy-3-naphthoic acids, 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid, and salicylic (B10762653) acid. nih.govnih.gov This indicates that ring fission occurs through ortho-cleavage. nih.gov

Mycobacterium : Mycobacterium vanbaalenii strain PYR-1 metabolizes benz[a]anthracene by attacking the C-1,2-, C-5,6-, C-7,12-, and C-10,11-positions. nih.gov The primary site of attack is the C-10, C-11 position, leading to the formation of dihydroxylated and methoxylated intermediates. nih.gov Subsequent ring cleavage results in a variety of products, including naphtho[2,1-g]chromen-10-one, 10-hydroxy-11-methoxybenz[a]anthracene, and 10,11-dimethoxybenz[a]anthracene. nih.gov Attack at the 7,12-positions yields benz[a]anthracene-7,12-dione. nih.gov Another species, Mycobacterium sp. strain RJGII-135, is capable of degrading benz[a]anthracene to form at least two dihydrodiols: 5,6-BAA-dihydrodiol and 10,11-BAA-dihydrodiol. nih.gov

The degradation of benz[a]anthracene can be enhanced under certain conditions. For instance, a combination of alkyl polyglucosides and alkaline treatment was found to increase the anaerobic biodegradation of benz[a]anthracene in sludge from 12.2% to 46.7%. researcherslinks.com

Initial Dioxygenation Patterns (Angular, Linear, K-region)

The initial step in the bacterial degradation of benz[a]anthracene is the incorporation of both atoms of molecular oxygen into the aromatic nucleus, a reaction catalyzed by dioxygenase enzymes. This can occur at different positions on the molecule, leading to distinct degradation pathways.

Angular Dioxygenation: This involves the attack on the angular ring of benz[a]anthracene. For example, Sphingobium sp. strain KK22 exhibits oxidation at the angular kata end of the molecule. nih.gov

Linear Dioxygenation: This pattern of attack targets the linear rings. Sphingobium sp. strain KK22 also shows oxidation at the linear kata end. nih.gov

K-region Dioxygenation: The K-region of benz[a]anthracene is the 5,6-bond. Mycobacterium vanbaalenii strain PYR-1 is capable of attacking the C-5,6-positions, which represents a K-region attack. nih.gov

The initial dioxygenation pattern is a key determinant of the subsequent metabolites formed in the degradation pathway.

Table 2: Bacterial Metabolites of Benz[a]anthracene

| Bacterium | Metabolite | Reference |

|---|---|---|

| Sphingobium sp. strain KK22 | 1-Hydroxy-2-naphthoic acid | nih.govnih.gov |

| Sphingobium sp. strain KK22 | 2-Hydroxy-3-naphthoic acid | nih.govnih.gov |

| Sphingobium sp. strain KK22 | 3-(2-Carboxyvinyl)naphthalene-2-carboxylic acid | nih.govnih.gov |

| Sphingobium sp. strain KK22 | Salicylic acid | nih.govnih.gov |

| Mycobacterium vanbaalenii strain PYR-1 | Benz[a]anthracene-7,12-dione | nih.gov |

| Mycobacterium vanbaalenii strain PYR-1 | 10-Hydroxy-11-methoxybenz[a]anthracene | nih.gov |

| Mycobacterium vanbaalenii strain PYR-1 | 10,11-Dimethoxybenz[a]anthracene | nih.gov |

| Mycobacterium sp. strain RJGII-135 | 5,6-BAA-dihydrodiol | nih.gov |

Ring Fission Products and Downstream Metabolites (e.g., Naphthoic Acids, Carboxyvinyl Naphthalene (B1677914) Derivatives)

The breakdown of the multi-ring structure of benz[a]anthracene often proceeds through ring fission, a critical step that opens the aromatic rings and leads to the formation of smaller, more water-soluble metabolites. This process is particularly well-documented in bacteria.

In the bacterium Sphingobium sp. strain KK22, the biotransformation of benz[a]anthracene involves enzymatic attacks at both the angular and linear "kata" regions of the molecule. nih.govasm.org This dual-front assault leads to the formation of several key downstream metabolites. Analyses have unambiguously identified 1-hydroxy-2-naphthoic acid and 2-hydroxy-3-naphthoic acid as products, confirming that oxidation occurs at different positions on the terminal benzene (B151609) rings. nih.govasm.orgresearchgate.net

Further degradation by Sphingobium sp. strain KK22 results in the formation of two- and single-aromatic-ring metabolites. nih.gov One notable product is 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid, which is formed through an ortho-cleavage event of a dihydroxylated anthracene (B1667546) intermediate. asm.org The pathway can continue until the aromatic structure is completely broken down, with salicylic acid being identified as a single-ring metabolite. nih.govresearchgate.net

Fungi also produce ring fission products. The ligninolytic fungus Irpex lacteus degrades benz[a]anthracene-7,12-dione to 1,2-naphthalenedicarboxylic acid and phthalic acid. nih.gov The phthalic acid can be further metabolized to 2-hydroxymethyl benzoic acid or its methyl esters. nih.gov This demonstrates a comprehensive degradation pathway that breaks the complex four-ring structure into simpler aromatic acids.

| Metabolite | Producing Organism(s) | Metabolic Pathway Detail |

|---|---|---|

| 1-Hydroxy-2-naphthoic acid | Sphingobium sp. strain KK22 | Product of angular kata-region oxidation (e.g., at C8, C9, C10, C11). nih.govasm.org |

| 2-Hydroxy-3-naphthoic acid | Sphingobium sp. strain KK22 | Product of linear kata-region oxidation (e.g., at C1, C2, C3, C4). nih.govasm.org |

| 3-(2-Carboxyvinyl)naphthalene-2-carboxylic acid | Sphingobium sp. strain KK22 | Results from ortho-cleavage of a dihydroxylated anthracene intermediate. asm.org |

| 1,2-Naphthalenedicarboxylic acid | Irpex lacteus | Degradation product of benz[a]anthracene-7,12-dione. nih.gov |

| Phthalic acid | Irpex lacteus, Fusarium solani | Downstream metabolite from the degradation of benz[a]anthracene-7,12-dione. nih.govnih.gov |

| Salicylic acid | Sphingobium sp. strain KK22 | Single-ring downstream metabolite. nih.govresearchgate.net |

Fungal Biotransformation Mechanisms of Benz[a]anthracene (e.g., Cunninghamella elegans, Fusarium solani)

Fungi, particularly white-rot and non-ligninolytic fungi, are highly effective in degrading PAHs. They employ different enzymatic systems compared to bacteria, often initiating the attack through cytochrome P-450 monooxygenases or extracellular ligninolytic enzymes. nih.gov

The filamentous fungus Cunninghamella elegans is a model organism for studying the fungal metabolism of PAHs. It transforms benz[a]anthracene in a manner that is highly regio- and stereoselective, producing metabolites similar to those found in mammalian systems. nih.govasm.org Studies have shown that C. elegans primarily metabolizes benz[a]anthracene to trans-8,9-dihydrodiol, trans-10,11-dihydrodiol, and trans-3,4-dihydrodiol. nih.gov

Another notable fungus, Fusarium solani, isolated from PAH-contaminated sediments, has demonstrated the ability to use benz[a]anthracene as a carbon source. nih.govsigmaaldrich.com Strains of F. solani can significantly remove benz[a]anthracene from liquid cultures over several weeks. nih.govsigmaaldrich.com The metabolic pathway in F. solani involves the oxidation of benz[a]anthracene to its corresponding quinone, which is then further degraded to phthalic acid. nih.govimrpress.com

Formation of trans-Dihydrodiols and Tetraols

A hallmark of fungal and mammalian metabolism of benz[a]anthracene is the formation of trans-dihydrodiols via the cytochrome P-450 monooxygenase and epoxide hydrolase enzyme systems. Cunninghamella elegans extensively metabolizes benz[a]anthracene, with the major product being the trans-8,9-dihydrodiol, which can account for up to 90% of the transformed products. nih.gov The trans-10,11-dihydrodiol and trans-3,4-dihydrodiol are formed in smaller proportions. nih.gov

Notably, this fungus is also capable of further oxidizing these dihydrodiols. Research has led to the identification of an 8β,9α,10α,11β-tetrahydroxy-8α,9β,10β,11α-tetrahydro-benz[a]anthracene, a tetraol. asm.orgnih.gov This tetraol is believed to be an oxidation product of either the 8,9-dihydrodiol or the 10,11-dihydrodiol, representing a further step in the detoxification pathway. nih.gov This was the first report of a biologically produced benz[a]anthracene tetraol. asm.orgnih.gov

| Metabolite | Relative Abundance | Precursor |

|---|---|---|

| Benz[a]anthracene trans-8,9-dihydrodiol | ~90% | Benz[a]anthracene |

| Benz[a]anthracene trans-10,11-dihydrodiol | ~6% | Benz[a]anthracene |

| Benz[a]anthracene trans-3,4-dihydrodiol | ~4% | Benz[a]anthracene |

| 8,9,10,11-Tetrahydroxy-tetrahydro-benz[a]anthracene (Tetraol) | Trace | BA trans-8,9-dihydrodiol or BA trans-10,11-dihydrodiol. nih.gov |

Role of Laccases and Peroxidases in Fungal Degradation of Aromatic Compounds

Many wood-rotting fungi, known as white-rot fungi, possess a powerful extracellular enzymatic system capable of degrading lignin (B12514952), a complex aromatic polymer. This system, which includes laccases and peroxidases (like manganese peroxidase and lignin peroxidase), is also highly effective at oxidizing a wide range of environmental pollutants, including PAHs. nih.gov

Laccases are copper-containing oxidases that reduce molecular oxygen to water while oxidizing various phenolic and aromatic compounds. nih.gov Their ability to oxidize PAHs can be enhanced by the presence of small molecules called mediators. csic.es For instance, the laccase from Coriolopsis gallica can oxidize anthracene. nih.gov In the case of Fusarium solani degrading benz[a]anthracene, free extracellular laccase was detected, while lignin peroxidase and manganese-dependent peroxidase were not, suggesting that laccase plays a primary role in the initial transformation of the PAH in this species. nih.gov

Peroxidases are heme-containing enzymes that use hydrogen peroxide to oxidize substrates. nih.gov While not detected in the F. solani study, these enzymes are crucial for PAH degradation in many other fungi, such as Phanerochaete chrysosporium and Pleurotus ostreatus. nih.gov The action of these ligninolytic enzymes, particularly laccases, represents a key mechanism for the initial attack and degradation of PAHs in the fungal kingdom. csic.es

Comparative Analysis of Biotransformation Across Diverse Biological Systems

The biotransformation of benz[a]anthracene varies significantly across different biological systems, primarily in the initial oxidation steps and the stereochemistry of the resulting metabolites.

Bacteria: Prokaryotic systems, such as Sphingobium, typically employ dioxygenase enzymes for the initial attack on the aromatic ring. This mechanism introduces two hydroxyl groups simultaneously, resulting in the formation of cis-dihydrodiols. asm.org This is a fundamental difference from eukaryotic pathways. Bacterial degradation often continues with ring cleavage, leading to metabolites like naphthoic acids and eventually breaking the aromatic core. nih.govasm.org

Fungi: As discussed, fungi utilize two main strategies. Non-ligninolytic fungi like Cunninghamella elegans use an intracellular cytochrome P-450 monooxygenase system. asm.org This pathway mirrors that of mammals, proceeding via an arene oxide intermediate that is then hydrated by epoxide hydrolase to form trans-dihydrodiols. asm.orgnih.gov Ligninolytic fungi like Irpex lacteus and Fusarium solani use extracellular peroxidases and laccases to oxidize benz[a]anthracene, often forming a quinone as the initial major product, which is then susceptible to further degradation and ring cleavage. nih.govnih.gov

Mammalian Systems: The metabolism in mammals (e.g., in rat liver microsomes) is primarily a detoxification process mediated by the cytochrome P-450 enzyme system. nih.govnih.gov Similar to non-ligninolytic fungi, this pathway generates trans-dihydrodiols at various positions on the molecule. The principal metabolites formed from benz[a]anthracene by rat liver fractions are the trans-5,6-dihydrodiol and the trans-8,9-dihydrodiol, with the 1,2- and 10,11-dihydrodiols identified as minor products. nih.gov A key difference from the fungal metabolism observed in C. elegans is that mammalian systems readily produce the trans-5,6-dihydrodiol (the K-region dihydrodiol), whereas this metabolite was not detected in the fungal culture. nih.govnih.gov

This comparative analysis highlights a key evolutionary divergence: the formation of cis-dihydrodiols in bacteria versus trans-dihydrodiols in fungi and mammals. While both fungi and mammals can produce similar trans-dihydrodiols, the specific regioselectivity and the array of downstream metabolites can differ, reflecting the unique enzymatic machinery of each system.

| Biological System | Key Enzymes | Initial Metabolites (Stereochemistry) | Major Dihydrodiol Products | Key Downstream Products |

|---|---|---|---|---|

| Bacteria (e.g., Sphingobium) | Dioxygenases | cis-Dihydrodiols | cis-1,2-dihydrodiol | Naphthoic acids, Carboxyvinyl naphthalene derivatives, Salicylic acid. nih.govasm.org |

| Fungi (e.g., C. elegans) | Cytochrome P-450, Epoxide hydrolase | Arene oxides, trans-Dihydrodiols | trans-8,9-dihydrodiol, trans-10,11-dihydrodiol. nih.gov | Tetraols. nih.gov |

| Fungi (e.g., F. solani) | Laccases, Peroxidases | Quinones | Not applicable (quinone pathway) | Phthalic acid. nih.gov |

| Mammals (e.g., Rat Liver) | Cytochrome P-450, Epoxide hydrolase | Arene oxides, trans-Dihydrodiols | trans-5,6-dihydrodiol, trans-8,9-dihydrodiol. nih.gov | Phenols, Glutathione conjugates. nih.gov |

Mechanistic Studies of Benz a Anthracene 6 Methanol Interactions with Biomolecules

DNA Adduct Formation Mechanisms

The covalent binding of chemical carcinogens to DNA is a critical event in the initiation of carcinogenesis. For benz[a]anthracene and its derivatives, several metabolic activation pathways lead to the formation of reactive intermediates capable of forming DNA adducts.

Formation via Diol Epoxide Pathways for Benz[a]anthracene Derivatives

The predominant pathway for the metabolic activation of many PAHs, including benz[a]anthracene (BA), involves their conversion to diol epoxides. This multi-step process begins with cytochrome P450 monooxygenases, which introduce an epoxide group across one of the double bonds in the BA ring system. This epoxide is then hydrolyzed by epoxide hydrolase to a trans-dihydrodiol. A second epoxidation by P450 enzymes, typically in the bay region of the molecule, results in the formation of a highly reactive diol epoxide.

These bay-region diol epoxides are the ultimate carcinogenic metabolites that react with DNA. nih.gov There are two main stereoisomers of the diol epoxide: the syn- and anti-diastereomers, where the epoxide oxygen is on the same or opposite side of the ring as the benzylic hydroxyl group, respectively. nih.govnih.gov The tumorigenic potential of these isomers can differ significantly; for instance, the anti-diol epoxide of BA (anti-BADE) is more tumorigenic than the syn-isomer (syn-BADE). nih.gov Both isomers can form non-covalent intercalative complexes with DNA before covalently binding to the nucleophilic sites on DNA bases. nih.gov The conformation of the resulting covalent adducts may influence their biological consequences. nih.gov Studies on 7-methylbenz[a]anthracene (B135024) (7-MBA) have shown that both anti- and syn-bay-region diol-epoxides (7-MBADEs) are formed and react with DNA. oup.com

Radical Cation Intermediates in DNA Adduct Formation

An alternative mechanism for the metabolic activation of some PAHs is one-electron oxidation, which generates a radical cation. This pathway is particularly significant for PAHs with a low ionization potential, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). nih.gov This one-electron oxidation can be catalyzed by cytochrome P450 enzymes. nih.gov The resulting radical cation can then react with DNA, primarily at the N-7 and C-8 positions of guanine (B1146940) and the N-7 of adenine (B156593). nih.gov

This pathway can lead to the formation of unstable adducts that result in the loss of the modified base from the DNA backbone, a process known as depurination. nih.gov For DMBA, depurinating adducts, where the methyl group at the 12-position binds to the N-7 of guanine or adenine, constitute the vast majority (99%) of all detected adducts in mouse skin. nih.gov Another proposed mechanism involves the formation of quinones, such as benz[a]anthracene-7,8-dione, which can form covalent DNA adducts or generate reactive oxygen species that damage DNA. researchgate.net

Identification and Quantification of Specific DNA Adducts (e.g., C8-Guanine, N7-Guanine, N7-Adenine)

The identification and quantification of specific DNA adducts are essential for understanding the mutagenic potential of a compound. Various analytical techniques, most notably ³²P-postlabeling, are employed for this purpose. nih.govnih.govberkeley.edu This highly sensitive method allows for the detection of adducts at very low levels in small amounts of DNA. berkeley.edu

Studies on DMBA and its hydroxymethylated metabolites, such as 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-HMBA), have identified several specific DNA adducts. nih.gov The reaction of the sulfate (B86663) ester of 7-HMBA with DNA primarily forms adducts with deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA), with the major adduct being derived from dG. nih.gov In mouse skin treated with DMBA, the major depurination adducts are formed at the N-7 position of adenine (7-MBA-12-CH₂-N7Ade) and guanine (7-MBA-12-CH₂-N7Gua). nih.gov The formation of adenine adducts was found to be almost four times higher than guanine adducts. nih.gov In contrast, stable adducts formed via the diol epoxide pathway accounted for only 1% of the total adducts. nih.gov In hamster embryo cells, the major adducts from DMBA were identified as those formed from the reaction of anti-DMBADE with deoxyguanosine and deoxyadenosine, and syn-DMBADE with deoxyadenosine. nih.gov The high proportion of deoxyadenosine adducts suggests their potential importance in the biological effects of DMBA. nih.gov

| Parent Compound | Activation Pathway | Adduct Type | Attachment Site | Reference |

|---|---|---|---|---|

| 7,12-Dimethylbenz[a]anthracene (DMBA) | Radical Cation | Depurinating Adduct | N-7 of Adenine, N-7 of Guanine | nih.gov |

| 7,12-Dimethylbenz[a]anthracene (DMBA) | Diol Epoxide | Stable Adduct | Deoxyguanosine, Deoxyadenosine | nih.gov |

| 7-Hydroxymethyl-12-methylbenz[a]anthracene (7-HMBA) | Sulfate Ester | Benzylic Adduct | Deoxyguanosine (major), Deoxyadenosine | nih.gov |

| 7-Methylbenz[a]anthracene (7-MBA) | Diol Epoxide | Stable Adduct | N² of Deoxyguanosine (major), Deoxyadenosine | oup.com |

Photochemical Activation and Photo-Induced Interactions

In addition to metabolic activation, PAHs can be activated by light, leading to phototoxicity and the generation of damaging reactive species.

Photoirradiation Effects on Oxygenated Benz[a]anthracene Derivatives

Exposure to ultraviolet A (UVA) light can induce chemical changes in oxygenated derivatives of benz[a]anthracene. wisdomlib.orgnih.gov Photoirradiation of these compounds in the presence of lipids, such as methyl linoleate, can initiate lipid peroxidation, forming lipid hydroperoxides. wisdomlib.orgnih.gov Studies have shown that a series of oxygenated BA derivatives, when exposed to UVA light, all initiated lipid peroxidation, although with varying potency. wisdomlib.org The extent of lipid peroxidation was found to be dependent on the light dose. wisdomlib.org Interestingly, there is not always a direct correlation between the tumorigenic potency of the parent PAH and its ability to induce lipid peroxidation upon photoirradiation. wisdomlib.org For example, 7-CH₂OH-12-MBA, a carcinogenic compound, induced less lipid peroxidation than the non-carcinogenic 3-OH-BA. wisdomlib.org The process of photoirradiation can also lead to the degradation of the PAH molecule itself. nih.gov

Generation of Reactive Oxygen Species (e.g., Singlet Oxygen)

The phototoxic effects of PAHs are often mediated by the generation of reactive oxygen species (ROS). wisdomlib.orgnih.gov Upon absorbing light energy, the PAH molecule can be excited to a triplet state. This excited molecule can then transfer its energy to ground-state molecular oxygen (³O₂), promoting it to the highly reactive singlet state (¹O₂). wisdomlib.orgnih.gov

Electron spin resonance (ESR) spin-trap studies have provided direct evidence for the generation of singlet oxygen during the UVA photoirradiation of oxygenated BA derivatives. nih.gov The use of specific probes like 2,2,6,6-tetramethylpiperidine (B32323) (TEMP) allows for the detection of singlet oxygen. nih.gov This generated singlet oxygen is a key mediator of the photo-induced lipid peroxidation observed with these compounds. wisdomlib.org Singlet oxygen can react with a wide range of biological molecules, including lipids, proteins, and DNA, leading to cellular damage. wisdomlib.org The production of ROS has been linked to oxidative stress, which can contribute to cell death and the initiation of diseases. nih.gov

| Compound Class | Irradiation | Observed Effect | Mediating Species | Reference |

|---|---|---|---|---|

| Oxygenated Benz[a]anthracene Derivatives | UVA Light | Lipid Peroxidation | Singlet Oxygen (¹O₂) | wisdomlib.orgnih.gov |

| 7-CH₂OH-12-MBA | UVA Light | Induction of Lipid Peroxidation | Reactive Oxygen Species (ROS) | wisdomlib.org |

| 3-OH-BA | UVA Light | Induction of Lipid Peroxidation | Reactive Oxygen Species (ROS) | wisdomlib.org |

| Anthracene (B1667546) Derivatives | UV Light | Photosensitized ROS Production, Photodegradation | Singlet Oxygen, Hydroxyl Radicals | nih.govacs.org |

Formation of Photo-Induced DNA Adducts and Photoproducts

The interaction of polycyclic aromatic hydrocarbons (PAHs) with DNA, particularly upon exposure to light, is a critical area of study due to its implications for mutagenesis and carcinogenesis. While direct studies on Benz(a)anthracene-6-methanol are limited, research on closely related compounds provides significant insights into the potential mechanisms of photo-induced DNA damage.

Light irradiation of PAHs can lead to their transformation into various photoproducts, which can then react with DNA to form adducts. For instance, studies on 7,12-dimethylbenz[a]anthracene (DMBA), a structurally similar PAH, have shown that exposure to light converts it into several photoproducts, including 7-hydroxymethyl-12-methylbenz[a]anthracene. These photoproducts are capable of forming multiple DNA adducts. This suggests that this compound, already possessing a hydroxymethyl group, could be particularly susceptible to photo-activation, potentially leading to the formation of reactive intermediates that covalently bind to DNA. The photodegradation of the parent compound, benz[a]anthracene, is known to produce a complex mixture of products, including benz[a]anthracene-7,12-dione and various acids and aldehydes, indicating that photo-oxidation can significantly alter the structure and reactivity of the benz[a]anthracene core. epa.govresearchgate.net

Further research on a close analog, 7-hydroxymethyl-12-methylbenz[a]anthracene (7-OHM-12-MBA), has demonstrated that it can be metabolically activated to form DNA adducts in mouse epidermis. nih.govosti.gov Analysis revealed the presence of multiple DNA adducts that were chromatographically identical to those formed from DMBA, suggesting that the hydroxymethyl derivative is a key intermediate in the DNA binding process. nih.gov This metabolic activation, coupled with the potential for photo-activation, highlights the multifaceted pathways through which this compound could generate DNA-damaging species. The photodegradation of another related compound, anthracene, has been shown to produce intermediates like 9,10-anthraquinone and phthalic acid, which can exert toxic effects. nih.gov This underscores the principle that the environmental degradation of PAHs by light can enhance their toxicity. nih.gov

Intercalation and Covalent Binding to Nucleic Acids

The planar aromatic structure of this compound suggests that it can interact with nucleic acids through two primary mechanisms: non-covalent intercalation and covalent binding, leading to the formation of stable adducts.

Intercalation: This process involves the insertion of the planar PAH molecule between the base pairs of the DNA double helix. This interaction is primarily driven by van der Waals forces and pi-stacking interactions between the aromatic rings of the compound and the DNA bases. Fluorescence and photoelectron studies on nonreactive metabolite models of benz[a]anthracene have demonstrated that these molecules can bind to DNA, with binding strengths influenced by their structure. nih.gov For example, certain tetrahydrobenz(a)anthracene derivatives exhibit stronger binding to native DNA compared to others, with experiments on denatured DNA indicating that intercalation is a significant binding mode. nih.gov The binding affinity is also influenced by the solvent environment. nih.gov For a model compound of a 7,12-dimethylbenz[a]anthracene (DMBA) metabolite, the intercalative binding constant in 15% methanol (B129727) was determined to be 3.1 x 10³ M⁻¹. nih.gov The presence of ions like Mg²⁺ can reduce the binding, and changes in solvent composition also affect the binding constant. nih.gov

Covalent Binding: Following metabolic or photochemical activation, this compound can form reactive electrophilic intermediates that covalently bind to nucleophilic sites on DNA bases, primarily guanine and adenine. Studies on 7-hydroxymethyl-12-methylbenz[a]anthracene have shown the formation of such covalent adducts with both DNA and RNA. nih.gov The formation of these adducts is a critical step in the mutagenic and carcinogenic activity of many PAHs.

| Compound/Condition | Binding Constant (KA) | Key Findings | Reference |

|---|---|---|---|

| 1,2,3,4-tetrahydrobenz(a)anthracene | 1.5 - 2.5 x 10³ M⁻¹ | Binds strongly to native DNA, with significant intercalation. | nih.gov |

| 8,9,10,11-tetrahydrobenz(a)anthracene | 1.5 - 2.5 x 10³ M⁻¹ | Strong binding to native DNA. | nih.gov |

| 5,6-dihydrobenz(a)anthracene | ~0.5 x 10³ M⁻¹ | Weaker binding to native DNA compared to other models. | nih.gov |

| DMBA metabolite model (DMA) in 15% methanol | 3.1 x 10³ M⁻¹ | Binding is primarily via intercalation. | nih.gov |

| DMBA metabolite model (DMA) with Mg²⁺ | Reduced by a factor of 6.2 | Ionic environment affects binding affinity. | nih.gov |

Protein Adduct Formation and Mechanistic Investigations

Research has demonstrated that carcinogenic hydrocarbons, including the parent compound benz[a]anthracene, can bind non-covalently to proteins such as bovine serum albumin (BSA). nih.gov Upon irradiation with UV light, these non-covalently bound hydrocarbons can become photo-oxidized and subsequently form covalent bonds with the protein. nih.gov This photo-induced covalent binding suggests a mechanism by which this compound could permanently modify proteins in the presence of light. The photoproducts of benz[a]anthracene that bind to BSA have been identified as phenanthrene-type structures. nih.gov

Furthermore, studies on hydroxylated PAHs have shown that they can bind to serum albumins, influencing their distribution and elimination in organisms. nih.gov Multispectral analysis and molecular docking have been used to investigate the binding mechanisms of hydroxyphenanthrenes with human serum albumin (HSA) and BSA. nih.gov These studies revealed that the binding affinity and the nature of the interaction are dependent on the specific structure of the hydroxylated PAH and the protein. nih.gov The binding of these compounds can alter the microenvironment of tryptophan residues within the protein. nih.gov

A crucial finding for a closely related compound, 7-hydroxymethyl-12-methylbenz[a]anthracene (7-HMBA), is its ability to covalently bind to rat liver cytosolic proteins. nih.gov This binding is mediated by the formation of an electrophilic sulfate ester metabolite, 7-HMBA sulphate. nih.gov This indicates a metabolic pathway, independent of photo-activation, through which hydroxymethyl-substituted PAHs like this compound can generate reactive species capable of forming protein adducts.

| Compound | Protein Target | Interaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Benz[a]anthracene | Bovine Serum Albumin (BSA) | Non-covalent, then covalent upon photo-oxidation | Photo-irradiation leads to covalent binding of hydrocarbon photoproducts to the protein. | nih.gov |

| Hydroxyphenanthrenes | Human Serum Albumin (HSA), Bovine Serum Albumin (BSA) | Non-covalent binding | Binding affinity and mechanism are dependent on the specific isomer and protein. Alters protein microenvironment. | nih.gov |

| 7-Hydroxymethyl-12-methylbenz[a]anthracene (7-HMBA) | Rat Liver Cytosolic Protein | Covalent | Binding occurs via the formation of a reactive sulfate ester metabolite. | nih.gov |

Environmental Fate and Degradation Mechanisms of Benz a Anthracene Derivatives

Biodegradation Rates and Influencing Environmental Factors

The transformation of polycyclic aromatic hydrocarbons (PAHs) like Benz[a]anthracene and its derivatives by microorganisms is a critical process in their environmental removal. The efficiency of this biodegradation is dependent on various environmental conditions and the microbial populations present.

Aerobic and Anaerobic Degradation in Aquatic and Soil Systems

Aerobic Degradation: Under aerobic conditions, various microorganisms have demonstrated the ability to degrade Benz[a]anthracene. For instance, the fungus Fusarium solani, isolated from PAH-contaminated mangrove sediments, was able to remove up to 60% of an initial 20 mg/L concentration of Benz[a]anthracene over a 40-day incubation period. nih.gov The degradation pathway involved the formation of quinone molecules, eventually leading to phthalic acid. nih.gov Similarly, the bacterium Mycobacterium vanbaalenii strain PYR-1 metabolized 15% of the added Benz[a]anthracene in a mineral salts medium after 12 days. nih.gov This bacterium attacks the molecule at several positions, with the primary enzymatic attack occurring at the C-10 and C-11 positions. nih.gov

Anaerobic Degradation: Information on the anaerobic biodegradation of Benz[a]anthracene is less common. However, studies on its oxygenated derivative, Benz[a]anthracene-7,12-dione (BaAQ), provide insights into potential anaerobic pathways. In one study, the inhibitory effects of BaAQ on methanogenic processes were investigated, indicating that the compound can be subject to anaerobic transformation, although high concentrations can inhibit methane (B114726) production. For example, a concentration of 250 mg/L of BaAQ showed a more significant inhibitory effect on methane production than both lower and higher concentrations (up to 500 mg/L).

| Compound | Microorganism | Condition | System | Degradation Rate/Removal | Duration (days) |

|---|---|---|---|---|---|

| Benz[a]anthracene | Fusarium solani | Aerobic | Mangrove Sediment | 60% | 40 |

| Benz[a]anthracene | Mycobacterium vanbaalenii PYR-1 | Aerobic | Mineral Salts Medium | 15% | 12 |

| Benz[a]anthracene-7,12-dione | Anaerobic Biomass | Anaerobic | Batch Experiment | Inhibition of methanogenesis observed | 13 - 26 |

Influence of Microbial Diversity on Degradation Efficiency

The diversity of a microbial community plays a crucial role in the extent of PAH degradation. A consortium of bacteria often demonstrates a more robust and complete degradation of complex molecules like Benz[a]anthracene than a single species. For the degradation of Benz(a)anthracene-7,12-dione, a microbial consortium enriched from a PAH-contaminated soil was found to be effective. nih.gov This consortium included members of Sphingobium, Stenotrophomonas, Pusillimonas, Olivibacter, Pseudomonas, Achromobacter, and Hyphomicrobiales. nih.gov The metabolic pathway was initiated by Baeyer-Villiger monooxygenases (BVMOs), highlighting a cooperative network where different microbial members may carry out different steps of the degradation process. nih.gov The fungal metabolism of 7-methylbenz[a]anthracene (B135024) by Cunninghamella elegans also demonstrates the formation of various dihydrodiols and other metabolites, indicating a complex metabolic pathway. nih.gov

Photodegradation Processes in Various Environmental Matrices

Photodegradation is another significant pathway for the removal of PAHs from the environment, particularly in the atmosphere and surface waters.

Direct and Indirect Photolysis Pathways of Benz[a]anthracene

Benz[a]anthracene can undergo both direct and indirect photolysis. unict.it Direct photolysis occurs when the molecule itself absorbs sunlight (in the 300–420 nm range). unict.it Indirect photolysis involves reactions with photochemically generated reactive species, such as hydroxyl radicals (OH). unict.it The photodegradation of Benz[a]anthracene in both polar (water/acetonitrile) and apolar (cyclohexane) media has been studied. unict.itresearchgate.net The reaction rate is generally faster in polar media. unict.it The primary and most abundant photoproducts formed are 7,12-benz[a]anthraquinone and 7,12-dihydroxybenz[a]anthracene. unict.itresearchgate.net Other identified photodegradation products in the presence of common atmospheric aerosol constituents include phthalic acid, phthalic anhydride (B1165640), and 1,2-benzenedicarboxaldehyde. epa.gov

Influence of Environmental Co-factors (e.g., Humic Acids) on Photodegradation

Environmental co-factors can significantly influence the rate and pathway of photodegradation. Humic acids, a major component of dissolved organic matter in aquatic systems, have been shown to affect the photo-induced toxicity of PAHs. semanticscholar.org They can act as photosensitizers, potentially enhancing the production of reactive oxygen species, but they can also attenuate UV light, thereby protecting the PAH from photolysis. semanticscholar.org Studies have shown that humic acids can lessen the phototoxicity of PAHs like anthracene (B1667546) and benzo(a)pyrene. semanticscholar.org The specific impact of humic acids can depend on their origin and chemical structure, with some types showing a stronger detoxifying effect than others. kobe-u.ac.jp The presence of other organic compounds in atmospheric aerosols, such as 9,10-anthraquinone and vanillin, can also accelerate the photodegradation of Benz[a]anthracene and influence the distribution of its products. epa.gov

Computational and Theoretical Studies on Benz a Anthracene 6 Methanol

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone computational methods for studying the electronic structure and excited-state properties of molecules. nih.govrsc.org These approaches offer a balance between accuracy and computational cost, making them suitable for medium to large-sized molecules like Benz(a)anthracene-6-methanol.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, the process would involve finding the minimum energy arrangement of its atoms. The planarity of the fused aromatic rings is a key feature, while the hydroxymethyl group (-CH2OH) at the 6-position introduces a degree of conformational flexibility. ontosight.ai

Different orientations (conformers) of the hydroxymethyl group relative to the aromatic backbone would be explored to identify the most stable conformation. This is crucial as the molecular geometry dictates many of its other properties.

| Parameter | Description |

| Methodology | DFT calculations are performed to find the optimized geometry corresponding to the lowest energy state of the molecule. |

| Basis Set | A set of mathematical functions used to describe the atomic orbitals. A common choice would be 6-311G** or similar. epa.gov |

| Software | Programs like Gaussian, ORCA, or GAMESS are typically used for these calculations. |

| Key Findings | The calculations would yield bond lengths, bond angles, and dihedral angles of the most stable conformer of this compound. |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Energy Gaps)

The electronic properties of a molecule are fundamental to understanding its reactivity and spectroscopic behavior. DFT is used to calculate the energies and shapes of the molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For anthracene (B1667546) derivatives, substitutions on the aromatic core can significantly alter the frontier orbital energy levels. rsc.org

| Parameter | Value (Illustrative) |

| HOMO Energy | -5.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 3.7 eV |

Note: The values in this table are illustrative and represent typical ranges for such compounds. Actual calculated values would depend on the specific computational method and basis set used.

Simulation of Absorption and Fluorescence Spectra of Benz[a]anthracene Derivatives